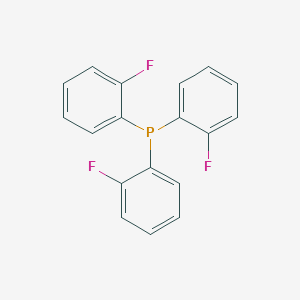

Tris(2-fluorophenyl)phosphine

描述

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, are integral to numerous areas of contemporary chemistry. longdom.orgtaylorandfrancis.com Their utility spans from medicinal and agricultural chemistry to materials science and catalysis. longdom.orgmdpi.com The versatility of organophosphorus compounds stems from phosphorus's variable oxidation states, multivalency, and ability to bind to metals. longdom.org In the realm of catalysis, phosphines (PR₃) are a particularly important subclass, serving as ligands that can stabilize and activate metal centers in a wide array of chemical transformations. sigmaaldrich.comuw.edu.pl The development of new phosphine (B1218219) ligands is a continuous effort aimed at enhancing catalytic activity, selectivity, and stability. mdpi.comgoogle.com

Distinctive Characteristics of Fluorinated Phosphine Ligands

The introduction of fluorine atoms into phosphine ligands imparts unique properties that distinguish them from their non-fluorinated counterparts. man.ac.uk Fluorination offers a powerful tool for modulating the electronic and steric characteristics of these ligands, leading to enhanced thermal and oxidative stability. man.ac.ukmdpi.com

Fluorine is the most electronegative element, and its incorporation into the aryl or alkyl groups of a phosphine ligand significantly influences the ligand's electronic properties. mdpi.comman.ac.uk The strong electron-withdrawing nature of fluorine reduces the electron-donating ability (σ-donor strength) of the phosphine. man.ac.uk This electronic perturbation can be finely tuned by altering the number and position of fluorine substituents. man.ac.uk

Steric effects, often quantified by the Tolman cone angle, can also be adjusted through fluorination, although the change is less pronounced than the electronic effects. libretexts.orgrsc.org The ability to independently or systematically vary electronic and steric parameters allows for the rational design of ligands for specific catalytic applications. man.ac.uklibretexts.org

The properties of fluorinated phosphine ligands are further nuanced by whether the fluorine atoms are part of an aryl or alkyl group attached to the phosphorus atom. man.ac.uk Fluoroarylphosphines, such as Tris(2-fluorophenyl)phosphine, feature fluorine atoms on an aromatic ring. In these ligands, the electron-withdrawing effect is transmitted through the aromatic system to the phosphorus atom.

In contrast, fluoroalkylphosphines have fluorine atoms on an alkyl chain. man.ac.uk The direct attachment of a highly electronegative perfluoroalkyl group to the phosphorus atom can dramatically decrease the phosphine's coordination ability. mdpi.com However, these P-fluorous phosphines are sought after for their potential in creating recyclable catalysts due to their affinity for fluorous phases. mdpi.com The choice between fluoroaryl and fluoroalkyl moieties allows for a broad spectrum of electronic and solubility properties to be accessed. researchgate.net

Electronic and Steric Modulation through Fluorine Substitution

Overview of this compound as a Key Research Target

This compound, with the chemical formula C₁₈H₁₂F₃P, is a prime example of a fluoroarylphosphine ligand that has garnered significant interest in chemical research. ambeed.comsigmaaldrich.com The placement of the fluorine atom at the ortho position of the phenyl rings introduces a unique combination of electronic and steric effects. This strategic fluorination makes it a valuable ligand in coordination chemistry and catalysis, with applications in synthesizing novel metal complexes and driving challenging chemical transformations. cardiff.ac.ukcore.ac.uk

Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is a solid at room temperature with a defined set of physicochemical properties. ambeed.combldpharm.de

| Property | Value |

| CAS Number | 84350-73-2 |

| Molecular Formula | C₁₈H₁₂F₃P |

| Molecular Weight | 316.26 g/mol |

| Appearance | Solid |

Synthesis

The synthesis of triarylphosphines like this compound can be achieved through various methods. A common approach involves the reaction of a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), with an organometallic reagent like a Grignard or organolithium reagent derived from 2-fluoro-bromobenzene. uw.edu.pl Another strategy is the metal-free P-arylation using diaryliodonium salts. uw.edu.pl

Coordination Chemistry of this compound

As a ligand, this compound can coordinate to a variety of transition metals, forming stable complexes. Its electron-withdrawing nature influences the properties of the resulting metal complexes. For instance, it has been used as a ligand in the synthesis of rhenium complexes. cardiff.ac.uk In one study, the alcohol donor in a rhenium carbonyl complex was substituted by this compound to form a new complex, fac-[Re(CO)₃(κ²-P,N-S-PNO)(PAr³F)]BF₄. cardiff.ac.uk

The coordination of this compound and other fluorinated phosphines to metal centers like platinum has also been explored, leading to the isolation of stable complexes with unique reactivity. researchgate.netacs.org

Applications in Catalysis

The unique electronic properties of fluorinated phosphine ligands make them highly effective in catalysis. sigmaaldrich.comgoogle.com The electron-withdrawing nature of the fluoroaryl groups in this compound can enhance the catalytic activity of metal complexes in various reactions. While specific catalytic applications for this compound are an area of ongoing research, related fluorinated phosphines have shown significant promise. For example, Tris(4-fluorophenyl)phosphine (B91858) is used in ruthenium-catalyzed C-H amination reactions and in the synthesis of metal clusters. The principle of using electron-deficient phosphines to promote catalytic reactions, such as Stille coupling and hydroformylation, is well-established.

Structure

3D Structure

属性

IUPAC Name |

tris(2-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTKJXHKOLJIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514855 | |

| Record name | Tris(2-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84350-73-2 | |

| Record name | Tris(2-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tris 2 Fluorophenyl Phosphine

Historical Context of Phosphine (B1218219) Synthesis

The journey into phosphine chemistry began in 1783 when Philippe Gengembre, a student of Antoine Lavoisier, first synthesized phosphine gas (PH₃) by heating white phosphorus in a potassium carbonate solution. Lavoisier later identified it as a compound of phosphorus and hydrogen. The field of organophosphorus chemistry, which includes compounds with direct phosphorus-carbon bonds, saw significant development much later. In 1857, August Wilhelm von Hofmann synthesized the first organophosphorus compounds, trimethylphosphine (B1194731) and triethylphosphine.

However, the broader significance of phosphines, particularly as ligands in organometallic chemistry, was not fully realized until the mid-20th century. Their role in homogeneous catalysis became prominent in the 1960s and 1970s, spurred by discoveries like that of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966, which highlighted their potential in catalytic reactions. This historical progression from the synthesis of the simplest inorganic phosphine to the development of complex triarylphosphine ligands set the stage for the synthesis of specialized compounds like Tris(2-fluorophenyl)phosphine.

Established Synthetic Routes for Triarylphosphines

The synthesis of triarylphosphines is a well-established area of organophosphorus chemistry, with several robust methods being widely employed. These general routes form the basis for the specific synthesis of fluorinated analogues.

This is arguably the most common and versatile method for preparing tertiary phosphines, especially those with identical aryl groups. The process involves the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃), with an organometallic reagent. The most frequently used organometallic reagents are Grignard reagents (ArMgX) and organolithium compounds (ArLi).

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic phosphorus atom, displacing a halide. The reaction is performed in a stepwise manner, with three equivalents of the organometallic reagent required to substitute all three halogen atoms on the phosphorus, yielding the corresponding triarylphosphine. The choice of solvent, often an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the formation and stability of the organometallic reagent.

An alternative approach involves the reaction of a metal phosphide (B1233454) with an organic halide. Metal phosphides, such as lithium diphenylphosphide (LiPPh₂), can be prepared by the cleavage of a P-C bond in a pre-existing phosphine (e.g., triphenylphosphine) with an alkali metal like lithium. These phosphide anions are potent nucleophiles that can displace a halide from an aryl halide to form a new P-C bond. This method is particularly useful for synthesizing asymmetric phosphines, where different aryl groups are attached to the phosphorus atom.

Triarylphosphines can be readily oxidized to the corresponding phosphine oxides (Ar₃P=O), which are often stable byproducts or intermediates in various reactions. The reduction of these pentavalent phosphorus(V) compounds back to the trivalent phosphine is a common synthetic strategy. A variety of reducing agents can accomplish this transformation, with silanes being particularly effective. Reagents such as trichlorosilane (B8805176) (HSiCl₃) and hexachlorodisilane (B81481) (Si₂Cl₆) are frequently used, often in the presence of a base. Other methods include the use of metal hydrides like

Reduction of P(V) Compounds

Considerations for Scalable Synthesis and Purity

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scalability and purity. The predominant synthetic route, the Grignard reaction, while effective at a smaller scale, presents several challenges when scaled up. These challenges primarily revolve around reaction control, byproduct formation, and subsequent purification to meet the high-purity standards required for its applications in catalysis and materials science.

Key considerations for the scalable synthesis of this compound include managing the exothermic nature of the Grignard reagent formation and its subsequent reaction with a phosphorus source, typically phosphorus trichloride (PCl₃). uw.edu.plnih.gov On a large scale, inadequate heat dissipation can lead to runaway reactions and the formation of undesirable byproducts. mit.edu The high reactivity of Grignard reagents also demands stringent control over atmospheric conditions, as they are sensitive to moisture and oxygen, which can lead to the formation of arenes and other impurities. organic-chemistry.org

Another significant challenge in scaling up is the potential for side reactions. In the synthesis of fluorinated phosphines, the ortho-fluorine substituent on the phenyl ring can influence reactivity and stability, potentially leading to the formation of benzyne (B1209423) intermediates through the elimination of magnesium fluoride (B91410). mit.edu This side reaction can reduce the yield of the desired product and complicate the purification process.

Purity is a critical parameter for this compound, especially when it is used as a ligand in transition metal catalysis, where even trace impurities can poison the catalyst. uw.edu.pl The primary impurity of concern is this compound oxide, which can form through the oxidation of the phosphine product. uw.edu.plresearchgate.net This oxidation can occur during the reaction workup or subsequent handling if not performed under a strictly inert atmosphere.

The purification of this compound on a large scale requires robust methods to remove unreacted starting materials, Grignard byproducts, and particularly the phosphine oxide. While laboratory-scale purification often employs techniques like flash chromatography, these may not be economically viable for industrial production. Alternative purification strategies, such as crystallization or distillation, must be developed. However, the high boiling point of many triarylphosphines can make distillation challenging. researchgate.net For related compounds like tris(4-fluorophenyl)phosphine (B91858), purification using supercritical carbon dioxide (scCO₂) has been explored as a greener and more scalable alternative to traditional solvent-based chromatography.

To ensure high purity, rigorous analytical monitoring throughout the manufacturing process is essential. Techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ³¹P) are crucial for quantifying the purity of the final product and detecting the presence of key impurities like the corresponding phosphine oxide. chemimpex.com

Below is a data table summarizing the key challenges and mitigation strategies for the scalable synthesis and purification of this compound.

| Consideration | Challenge | Mitigation Strategy/Control Parameter | Analytical Method for Purity Assessment |

| Reaction Control | Exothermic nature of the Grignard reaction. mit.edu | - Slow, controlled addition of reagents.- Efficient heat exchange systems in the reactor. | - In-process temperature monitoring. |

| Atmospheric Control | Sensitivity of Grignard reagents and the final phosphine to air and moisture. organic-chemistry.org | - Use of dry, inert atmosphere (e.g., nitrogen or argon).- Use of anhydrous solvents. | - Moisture analysis of solvents and reagents. |

| Byproduct Formation | Potential for benzyne formation due to ortho-fluoro substituent. mit.edu | - Optimization of reaction temperature and addition rates. | - GC-MS to identify and quantify byproducts. |

| Impurity Profile | Formation of this compound oxide via oxidation. uw.edu.plresearchgate.net | - Strict exclusion of oxygen during reaction and workup.- Use of antioxidants or protective agents. | - ³¹P NMR spectroscopy to detect and quantify phosphine oxide.- HPLC. |

| Purification | Removal of phosphine oxide and other byproducts at scale. researchgate.net | - Development of scalable crystallization processes.- Investigation of alternative purification methods like supercritical fluid extraction. | - Final product assay by GC or HPLC.- Elemental Analysis. |

Coordination Chemistry of Tris 2 Fluorophenyl Phosphine

Fundamental Principles of Metal-Phosphine Bonding

The interaction between a phosphine (B1218219) ligand, such as Tris(2-fluorophenyl)phosphine, and a metal center is a classic example of the synergistic interplay of electron donation and acceptance that characterizes many organometallic complexes.

σ-Donation and π-Acceptance Capabilities of Phosphine Ligands

Phosphine ligands are well-regarded for their dual electronic role in coordination chemistry. numberanalytics.com They act as σ-donors through the lone pair of electrons on the phosphorus atom, forming a coordinate covalent bond with an empty orbital on the metal center. numberanalytics.comdalalinstitute.com This donation of electron density is a primary factor in the stability of metal-phosphine complexes. numberanalytics.com

Simultaneously, phosphine ligands can function as π-acceptors. wikipedia.org This π-acidity arises from the ability of the ligand to accept electron density from filled metal d-orbitals into its own empty orbitals. numberanalytics.com While early theories suggested the involvement of phosphorus 3d orbitals, it is now widely accepted that the π-acceptor orbitals are more accurately described as the antibonding σ* orbitals of the phosphorus-carbon (P-C) bonds. dalalinstitute.comwikipedia.org

Impact of Fluorine Substitution on Electronic Properties (π-Acidity)

The electronic character of a phosphine ligand can be systematically modified by altering the substituents on the phosphorus atom. The introduction of electronegative atoms, such as fluorine, to the aryl rings of a triarylphosphine has a profound effect on its bonding properties.

The strong electron-withdrawing nature of fluorine atoms increases the π-acceptor capability, or π-acidity, of the phosphine ligand. researchgate.net This is because the electronegative fluorine substituents lower the energy of the P-C σ* antibonding orbitals, making them more suitable for accepting back-donation from the metal center. wikipedia.org Consequently, phosphines with fluorine-substituted aryl groups are stronger π-acceptors compared to their non-fluorinated or alkyl-substituted counterparts. dalalinstitute.comwikipedia.org This enhanced π-acidity can stabilize low-valent metal centers by delocalizing excess electron density from the metal. researchgate.net

Complexation with Transition Metals

The tunable electronic properties of this compound make it a versatile ligand for a wide range of transition metals. Its coordination has been explored with various metals, leading to the development of complexes with interesting structural features and reactivity.

Gold(I) Complexes

The coordination chemistry of this compound with gold(I) has been a subject of significant research, leading to the synthesis and characterization of several novel complexes.

Gold(I) complexes of phosphine ligands are typically synthesized by reacting a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), with the desired phosphine ligand. cardiff.ac.uk The synthesis of gold(I) complexes with fluorinated phosphines often involves straightforward substitution reactions. For instance, mononuclear gold(I) complexes have been successfully synthesized and characterized using spectroscopic methods. nih.govrsc.org The characterization of these complexes relies heavily on techniques like multinuclear NMR spectroscopy (³¹P and ¹⁹F NMR), which provide valuable information about the coordination environment of the phosphorus and the electronic effects of the fluorine substituents. uva.es

Table 1: Selected Synthesized Gold(I) Complexes with Fluorinated Phosphine Ligands

| Complex | Starting Materials | Key Characterization Methods | Reference |

|---|---|---|---|

| [AuCl(P(2-FC₆H₄)₃)] | [AuCl(tht)] and this compound | NMR Spectroscopy | cardiff.ac.uk |

| [Au(C₆F₅)(PPh₂(Per))] | [Au(C₆F₅)(tht)] and 3-perylenyldiphenylphosphane | NMR Spectroscopy, X-ray Diffraction | uva.es |

| [AuCl(PPh₂(2-BrC₆F₄))] | Gold(I) precursor and 2-BrC₆F₄PPh₂ | Spectroscopic Methods, X-ray Diffraction | nih.gov |

Table 2: Selected Crystallographic Data for Gold(I) Phosphine Complexes

| Complex | Crystal System | Space Group | Key Bond Distances (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [AuCl(TFFPP)₃] (TFFPP = tri(4-fluorophenyl)phosphine) | Triclinic | P1 | - | P-Au-P (avg): 117.92, 117.57, 114.78; P-Au-Cl (avg): 98.31, 99.05, 103.38 | researchgate.net |

| [Au(C₆F₅)(PPh₂(Per))] | - | - | - | - | uva.es |

| Organogold(I) complexes with triphenylphosphine (B44618) | - | - | Au-Au distances indicative of aurophilic interactions (e.g., 3.135, 3.120) | - | researchgate.net |

Computational Studies of Weak Interactions

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the subtle, non-covalent interactions within metal complexes containing phosphine ligands like this compound. These studies provide insights into the forces that influence molecular geometry, stability, and reactivity.

Research has shown that non-covalent interactions (NCIs) are crucial in transition metal chemistry for engineering new functional organometallic complexes. researchgate.net DFT calculations, including methods like DFT-D4 which account for dispersion effects, are well-suited for determining the structures and chemical properties of organometallic complexes. researchgate.net The analysis of these interactions often involves techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis. mdpi.com These methods can classify interactions as weak van der Waals forces, hydrogen bonds, or partially covalent interactions based on electron density characteristics. mdpi.comrsc.org For instance, in related phosphine-borane systems, computational studies have elucidated the nature of the bonding and the significant role of dispersion interactions. rsc.orgbham.ac.uk These theoretical approaches are essential for interpreting experimental data and predicting the behavior of complex systems where weak interactions play a governing role. researchgate.netbham.ac.uk

Rhodium(I) Complexes

This compound is a significant ligand in the field of rhodium(I) chemistry, influencing the synthesis, structure, and catalytic applications of its complexes.

Synthesis and Characterization

Rhodium(I) complexes featuring phosphine ligands are often synthesized from dimeric precursors like [Rh(μ-Cl)(diene)]₂ where the diene can be 1,5-cyclooctadiene (B75094) (cod) or norbornadiene (nbd). unizar.esresearchgate.net The reaction of these precursors with phosphine ligands typically leads to the formation of square planar complexes. unizar.es For example, the synthesis of [Rh(cod)(TTP)Cl] (where TTP is tri(o-tolyl)phosphine) has been successfully achieved and characterized. researchgate.net The characterization of these complexes relies heavily on spectroscopic methods, including ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as elemental analysis and, where possible, single-crystal X-ray diffraction. researchgate.netacs.org In some cases, the reaction of a rhodium precursor with a phosphine ligand and an organolithium reagent can yield methyl complexes like [Rh(CH₃)(cod){Ph₂P(CH₂)₃Z}]. unizar.es

Structural Insights from NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of rhodium(I)-phosphine complexes in solution. ³¹P NMR is particularly informative. The coordination of a phosphine ligand to a rhodium center typically results in a downfield shift of the ³¹P signal compared to the free ligand, and the signal often appears as a doublet due to coupling with the ¹⁰³Rh nucleus (I = 1/2). unizar.esrsc.org For instance, the ³¹P{¹H} NMR spectrum of certain alkynyl rhodium(I) complexes shows a doublet at approximately δ ≈ 26 ppm with a Rh-P coupling constant (J(Rh-P)) of about 160 Hz, consistent with a square planar geometry. unizar.es

¹H and ¹³C NMR spectra also provide key structural information. In square planar [Rh(diene)(phosphine)X] complexes, the olefinic protons of the diene ligand often show distinct resonances, with those trans to the phosphine ligand being more shielded. unizar.es For example, in [Rh(cod){Ph₂P(CH₂)₃Z}(CH₃)], the ¹H NMR spectrum displays two separate resonances for the four olefinic protons of the cod ligand. unizar.es The dynamic behavior of these complexes, such as fluxionality in pentacoordinated species, can also be studied by variable temperature NMR, where broad room-temperature signals may resolve into sharp doublets at lower temperatures. unizar.es Two-dimensional NMR techniques, like ³¹P-¹⁰³Rh{¹H} HMQC, can further confirm the structure and connectivity within these complexes. acs.org

Applications in Asymmetric Catalysis

Rhodium(I) complexes bearing phosphine ligands are renowned for their application in asymmetric catalysis, particularly in hydrogenation reactions. acs.orgdiva-portal.orgacs.org The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. acs.org Mechanistic studies, often combining NMR analysis and computational modeling, have revealed the importance of non-covalent interactions, such as hydrogen bonds between the catalyst-substrate complex, in determining the stereochemical outcome. acs.org

While this compound itself is not chiral, its electronic properties can influence the catalytic activity of rhodium complexes. The general mechanism for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes often involves the initial coordination of the substrate to the catalyst, followed by the oxidative addition of hydrogen. acs.org The stability of the catalyst-substrate adduct, which can be influenced by the electronic nature of the phosphine ligands, plays a crucial role. acs.org The development of effective catalytic systems often begins with precatalysts, such as [Rh(diphosphine)(diolefin)]⁺ complexes, which become active after the hydrogenation of the diolefin ligand. mdpi.com

Palladium(II) Complexes

This compound also forms well-defined complexes with palladium(II), which are of interest as precursors for catalytic applications.

Preparation and Structural Elucidation

Palladium(II) complexes with the general formula PdCl₂L₂, where L is a phosphine ligand, are common synthetic targets. researchgate.net The geometry of these complexes, either cis or trans, is often dictated by the steric bulk of the phosphine ligand. Less sterically demanding phosphines tend to form cis isomers, while bulkier ligands favor the trans configuration. researchgate.net The synthesis can be achieved by reacting a palladium(II) precursor, such as PdCl₂, with the phosphine ligand in an appropriate solvent. researchgate.net

Influence of Ligand Steric Properties (Cone Angle)

Silver(I) Complexes

Silver(I) complexes of phosphine ligands exhibit significant structural diversity, which is influenced by factors such as the metal-to-ligand ratio, the steric and electronic properties of the phosphine, and the nature of the counter-ion. nih.gov The synthesis of silver(I) phosphine complexes typically involves the reaction of a silver(I) salt with the desired phosphine ligand in an appropriate solvent. up.ac.za For instance, reacting silver(I) salts with tertiary phosphines can lead to complexes with varying coordination numbers and geometries, including linear, trigonal planar, and tetrahedral. nih.govup.ac.za

While specific synthetic details and crystal structures for this compound silver(I) complexes are not detailed in the provided search results, related structures provide insight into the expected coordination behavior. For example, the synthesis of a silver(I) complex with tris(4-fluorophenyl)phosphine (B91858), [Ag(NO₂)(P(4-FC₆H₄)₃)₂], was achieved by reacting silver nitrite (B80452) with two equivalents of the phosphine in acetonitrile. iucr.orgiucr.org The resulting complex features a distorted tetrahedral geometry around the silver(I) center. iucr.orgiucr.org Similarly, silver(I) complexes with triphenylphosphine have been synthesized, yielding two-coordinate linear complexes of the type [(Ph₃P)₂Ag]⁺. nih.gov Given the greater steric bulk of this compound compared to these analogues, it is plausible that it would form complexes with lower coordination numbers, such as two- or three-coordinate species with silver(I).

Detailed crystallographic data for a related complex, (Nitrito-κ²O:O′)bis[tris(4-fluorophenyl)phosphine-κP]silver(I), is presented in the table below, illustrating a typical distorted tetrahedral geometry.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) |

| Ag1–P1 = 2.4457(4) | P1–Ag1–P2 = 114.924(14) |

| Ag1–P2 = 2.4680(4) | O1–Ag1–O2 = 49.80(5) |

| Ag1–O1 = 2.5638(14) | |

| Ag1–O2 = 2.3379(13) | |

| Data from the crystal structure of [Ag(NO₂)(P(4-FC₆H₄)₃)₂]. iucr.orgiucr.org |

Chromium(0) and Rhenium(I) Complexes

Ligand substitution is a fundamental reaction in the coordination chemistry of chromium(0) and rhenium(I) carbonyl complexes. savemyexams.comrsc.org These reactions typically involve the displacement of a weakly bound ligand, such as a solvent molecule or a carbonyl group, by an incoming phosphine ligand. rsc.orgresearchgate.net The substitution can be initiated by thermal or photochemical methods. rsc.orgresearchgate.net For example, photolysis of (CO)₃Cr(η⁶-arene) complexes can lead to the dissociation of a CO ligand, creating a vacant site for coordination by a phosphine. rsc.org

In the context of rhenium(I) chemistry, facial (fac) tricarbonyl rhenium(I) complexes are common precursors. For example, complexes of the type fac-[Re(diimine)(CO)₃(PR₃)]⁺ can undergo photochemical ligand substitution where the CO ligand trans to the phosphine is selectively replaced. researchgate.net The synthesis of rhenium(I) complexes can start from precursors like Re(CO)₅Br. rsc.org While specific studies on the ligand substitution reactions of this compound with chromium(0) and rhenium(I) are not detailed in the provided results, the general principles suggest that it would readily displace labile ligands to form new phosphine complexes. The steric bulk of this compound would likely influence the degree of substitution and the geometry of the resulting complexes. For instance, in sterically crowded environments, it might lead to the formation of monophosphine complexes even when an excess of the ligand is used.

Manganese(I) Complexes

The synthesis of manganese(I) complexes containing phosphine ligands often involves the reaction of a manganese(I) carbonyl precursor, such as Mn(CO)₅Br or [Mn(CO)₃(CH₃CN)₃]⁺, with the phosphine ligand. rsc.orgcardiff.ac.uk A study describes the successful synthesis of a manganese(I) complex incorporating this compound through the sequential introduction of 1,2-diphosphinobenzene and then this compound to a manganese(I) center. core.ac.uk

A related manganese(I) complex, fac-[Mn(CO)₃(tribenzo-9aneP₃-Me₂,PhF)]⁺, which features a related fluorophenylphosphine moiety within a macrocyclic ligand, has been characterized by single-crystal X-ray diffraction. rsc.org The crystal structure of the cation of a similar complex, fac-[Mn(CO)₃(tribenzo-9aneP₃)]⁺, reveals a distorted octahedral geometry around the manganese atom, with the three phosphorus atoms of the macrocyclic ligand binding in a facial arrangement. rsc.org The Mn-P bond lengths in this complex are in the range of 2.2582(15) Å to 2.2614(15) Å, and the P-Mn-P angles are approximately 84°. rsc.org This structural information for a related compound provides a model for how a this compound ligand might coordinate to a manganese(I) center, likely adopting a facial arrangement in an octahedral complex if other ligands permit.

Table of Selected Structural Data for a Related Manganese(I) Complex

| Complex | Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) |

| fac-[Mn(CO)₃(tribenzo-9aneP₃)]⁺ | Distorted Octahedral | Mn1-P1 = 2.2588(15) | P1-Mn1-P2 = 84.22(5) |

| Mn1-P2 = 2.2582(15) | P1-Mn1-P3 = 83.95(5) | ||

| Mn1-P3 = 2.2614(15) | P2-Mn1-P3 = 83.79(5) | ||

| Data from the crystal structure of the cation of a complex containing a tribenzannulated tribenzo-9aneP₃ ligand. rsc.org |

Spectroscopic Characterization of Metal-Tris(2-fluorophenyl)phosphine Complexes

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying phosphine complexes. The coordination of this compound to a metal center induces a significant change in the ³¹P chemical shift (δ) compared to the free ligand. This coordination shift (Δδ = δcomplex - δligand) provides valuable information about the electronic environment of the phosphorus atom. researchgate.net

Generally, the coordination of a phosphine ligand to a metal center leads to a downfield shift in the ³¹P NMR spectrum. This is attributed to the donation of the phosphorus lone pair electrons to the metal, which deshields the phosphorus nucleus. The magnitude of this shift can be influenced by several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. uio.no

In manganese carbonyl complexes, for instance, the coordination of this compound results in distinct ³¹P NMR signals. For a facial tricarbonylmanganese(I) complex, the ³¹P{¹H} NMR spectrum may show a resonance that, upon changes in the coordination environment or solvent, can shift, indicating chemical transformations such as cyclization of the ligand backbone. rsc.org

The coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹⁹F or metals like ¹⁰³Rh, provides further structural information. For example, in rhodium complexes, the ¹J(¹⁰³Rh-³¹P) coupling constant is a direct measure of the s-character of the metal-phosphorus bond and can be used to probe the trans influence of other ligands. ru.nl In complexes containing fluorine atoms on the phenyl rings, P-F coupling can be observed, providing additional confirmation of the ligand's coordination. mdpi.com

The chemical shifts observed for this compound complexes can be compared to those of other phosphine ligands to understand the electronic effects of the ortho-fluoro substituents. For example, electron-withdrawing groups like fluorine tend to deshield the phosphorus atom, leading to upfield shifts in the ³¹P NMR spectrum compared to more electron-donating phosphines.

Table 1: Representative ³¹P NMR Data for this compound and Related Complexes

| Compound/Complex Type | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Reference |

| This compound | - | ~ -2.4 | - | rsc.org |

| fac-[Mn(CO)₃(P(o-FC₆H₄)₃)₃] | THF | ~ -1.7 | - | rsc.org |

| Chloro[tri(m-fluorophenyl)phosphine]gold(I) | CDCl₃ | 32.5 | - |

This table is for illustrative purposes; specific values can vary based on experimental conditions.

¹⁹F NMR spectroscopy is particularly informative for complexes of this compound due to the presence of the fluorine atoms on the phenyl rings. The ¹⁹F chemical shifts are sensitive to the electronic environment and can be used to probe the effects of coordination on the ligand. Upon coordination to a metal, the ¹⁹F NMR signals of the ortho-fluoro substituents may shift compared to the free ligand.

In a manganese carbonyl complex containing this compound, the ¹⁹F NMR spectrum showed two distinct signals for the non-equivalent fluorine atoms, indicating a specific coordination geometry. rsc.org Similarly, in palladium(II) indenyl complexes with tris(4-fluorophenyl)phosphine, the ¹⁹F{¹H} NMR spectra display doublets due to coupling with the phosphorus nucleus (J(P-F)). mdpi.com This P-F coupling confirms the coordination of the phosphine to the metal center.

The analysis of ¹⁹F NMR spectra can sometimes be complex due to spin-spin coupling with both phosphorus (ⁿJ(P-F)) and protons (ⁿJ(H-F)). rsc.orgnanalysis.com However, these coupling patterns provide a wealth of structural information. For instance, in tris(p-fluorophenyl)phosphine, the ¹⁹F NMR spectrum exhibits a complex multiplet pattern due to couplings with the aromatic protons and the phosphorus atom. nanalysis.com

Infrared (IR) spectroscopy is a valuable tool for characterizing metal-phosphine complexes, particularly those containing other functional groups like carbonyls. In metal carbonyl complexes of this compound, the C-O stretching frequencies (ν(CO)) in the IR spectrum provide an indirect measure of the electron-donating ability of the phosphine ligand. iucr.org Stronger electron-donating phosphines lead to more electron density on the metal, which results in increased back-bonding to the carbonyl ligands and a decrease in the ν(CO) frequencies. Conversely, the electron-withdrawing nature of the fluoro substituents in this compound is expected to result in higher ν(CO) frequencies compared to complexes with more basic phosphines.

Mass spectrometry (MS) is used to determine the molecular weight of the complexes and to confirm their composition. researchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be particularly useful for characterizing ionic complexes in solution. mdpi.com

¹⁹F NMR Spectroscopy

Computational Studies on Coordination and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the coordination chemistry and electronic structure of metal-tris(2-fluorophenyl)phosphine complexes. iucr.orgresearchgate.netmdpi.comresearchgate.net These studies provide insights that complement experimental data and help in the interpretation of spectroscopic results.

DFT calculations are widely used to optimize the geometries of metal-tris(2-fluorophenyl)phosphine complexes and to calculate various molecular properties. iucr.orgresearchgate.netmdpi.comresearchgate.net These calculations can accurately predict bond lengths, bond angles, and other structural parameters, which can be compared with experimental data from X-ray crystallography. rsc.org

Furthermore, DFT can be used to calculate NMR chemical shifts, providing a theoretical basis for the interpretation of experimental ³¹P and ¹⁹F NMR spectra. uio.no By calculating the magnetic shielding tensors, researchers can gain a deeper understanding of the factors that influence the observed chemical shifts. researchgate.net For example, DFT calculations have been used to reproduce the trend of increasing ³¹P chemical shifts with decreasing Ru-P bond distances in a series of ruthenium(II) phosphine complexes. uio.no

DFT is also employed to investigate the thermodynamics of complex formation and ligand substitution reactions. By calculating the free energies of reactants and products, the feasibility of a particular reaction pathway can be assessed. rsc.org

Table 2: Selected Applications of DFT in the Study of Phosphine Complexes

| Application | System Studied | Key Findings | Reference |

| Geometry Optimization | Co(III) pincer complexes | Reproduced the overall geometry determined by XRD. | rsc.org |

| NMR Chemical Shift Calculation | Ru(II) phosphine complexes | Reproduced the observed ³¹P chemical shifts and their correlation with Ru-P bond distance. | uio.no |

| Thermodynamic Calculations | Co(I)/Co(III) comproportionation | Calculated reaction free energies to be favorable. | rsc.org |

| Electronic Structure Analysis | Gold(I) phosphine complexes | Supported the assignment of spectroscopic data. | researchgate.net |

Time-Dependent DFT (TD-DFT) is a computational method used to study the electronic absorption spectra of molecules. researchgate.net By calculating the energies and characters of electronic transitions, TD-DFT can help to assign the bands observed in experimental UV-Vis spectra. cam.ac.uk This analysis provides insights into the nature of the molecular orbitals involved in the electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Catalytic Applications of Tris 2 Fluorophenyl Phosphine Complexes

Homogeneous Catalysis Principles

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is fundamental to many chemical transformations. The efficacy of a metal-based homogeneous catalyst is profoundly influenced by the nature of its surrounding ligands. Tris(2-fluorophenyl)phosphine, as a ligand, influences the catalytic cycle through its distinct electronic and steric characteristics. The fluorine atoms in the ortho positions of the phenyl rings are strongly electron-withdrawing, which can impact the electron density at the phosphorus atom and, consequently, the metal center to which it is coordinated.

This electronic modification can affect several key steps in a catalytic cycle:

Oxidative Addition: The electron-withdrawing nature of the 2-fluorophenyl groups can make the metal center more electrophilic, potentially influencing the rate and facility of oxidative addition of substrates like organic halides.

Reductive Elimination: The electronic properties of the phosphine (B1218219) ligand can also modulate the ease of the final reductive elimination step, where the desired product is released from the metal center.

Ligand Dissociation: The steric bulk and electronic nature of the phosphine ligand determine its lability, a critical factor for creating vacant coordination sites on the metal for substrate binding.

The synthesis of complexes involving this compound has been explored, for instance, in the preparation of tricarbonyl-tris-(2-fluorophenyl)phosphine-manganese(I) complexes. core.ac.uk Such studies are crucial for understanding the coordination chemistry and stability of these complexes, which are prerequisites for their application in catalysis.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. The performance of these catalytic systems is highly dependent on the phosphine ligand employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions. While extensive research exists for various phosphine ligands, specific detailed studies on the application of this compound in this reaction are not widely reported in the literature. However, the principles of phosphine ligand effects in Suzuki-Miyaura coupling are well-established. The electronic properties of the phosphine influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For comparison, related fluorinated phosphines like tris(4-fluorophenyl)phosphine (B91858) have been utilized as ligands in Suzuki-Miyaura coupling reactions. sigmaaldrich.comrsc.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is valued for its functional group tolerance and the ability to form C-C bonds involving sp, sp2, and sp3-hybridized carbon atoms. Similar to the Suzuki-Miyaura coupling, specific and detailed research findings on the use of this compound as a ligand in Negishi coupling are limited. The general applicability of phosphine ligands in Negishi coupling is known, with the ligand's steric and electronic properties playing a key role in the efficiency of the catalytic process. sigmaaldrich.com

Heck Reactions

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The choice of phosphine ligand is critical in controlling the regioselectivity and efficiency of the reaction. Anionic arylpalladium halide complexes, which can be intermediates in Heck reactions, have been studied, and the nature of the phosphine ligand influences their formation and reactivity. nih.gov While there is a wealth of information on various phosphine ligands in Heck reactions, dedicated studies detailing the performance of this compound are not extensively documented.

C–C Bond Formation

Beyond the named cross-coupling reactions, this compound has been noted in the context of C-C bond formation through other catalytic transformations. For example, its involvement in the synthesis of manganese(I) complexes highlights its potential role in catalytic reactions that proceed via organometallic intermediates capable of C-C bond formation. core.ac.uk The broader class of fluorinated phosphines is recognized for its utility in various C-C bond-forming reactions catalyzed by transition metals. cymitquimica.com

Hydrogenation Reactions

Hydroformylation

Hydroformylation, or the "oxo" process, is a large-scale industrial method for synthesizing aldehydes from alkenes using carbon monoxide and hydrogen, typically with a transition-metal catalyst. mdpi.com Rhodium complexes are particularly effective, and their activity and selectivity are heavily modulated by phosphine or phosphite (B83602) ligands. mdpi.comnih.gov The general mechanism involves the formation of a rhodium-hydride species, coordination to the alkene, migratory insertion, CO coordination, and finally, reductive elimination to yield the aldehyde product. rsc.org

The electronic and steric properties of the phosphine ligand are critical. While numerous phosphine ligands, such as triphenylphosphine (B44618) and bulky phosphites, have been studied extensively in rhodium-catalyzed hydroformylation, specific literature detailing the use of this compound in this context is not prominent. nih.govrsc.org Research has explored related fluorinated phosphines; for instance, tris(p-fluorophenyl)phosphine has been used as a ligand in the rhodium-catalyzed hydroformylation of allyl alcohol. tue.nl The electron-withdrawing nature of the fluorine atoms in such ligands can influence the catalytic activity, but performance is also highly dependent on steric factors and the specific substrate. rsc.org P(V) species like phosphine oxides have also been explored as promoters or ligands in hydroformylation, sometimes leading to enhanced regioselectivity under mild conditions. mdpi.com However, the direct application and performance of this compound in a standard hydroformylation catalytic system are not well-documented in the reviewed scientific literature.

Oxa-Michael Reactions (Lewis Base Catalysis)

The oxa-Michael reaction, the addition of an alcohol to an activated alkene, can be effectively catalyzed by nucleophilic phosphines acting as Lewis bases. beilstein-journals.orgrsc.org The catalytic cycle is initiated by the conjugate addition of the phosphine to the electron-deficient alkene, which generates a zwitterionic phosphonium (B103445) enolate intermediate. beilstein-journals.orgnih.gov This intermediate is basic enough to deprotonate the alcohol, forming an ion pair. The resulting alkoxide then attacks another molecule of the Michael acceptor, propagating the reaction. beilstein-journals.org

The efficacy of this reaction is highly dependent on the nucleophilicity and basicity of the phosphine catalyst. beilstein-journals.org Studies have shown that electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP) and especially tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), are superior catalysts for this transformation, outperforming less nucleophilic phosphines like triphenylphosphine. beilstein-journals.orgrsc.org this compound, with its electron-withdrawing fluorine atoms in the ortho positions, exhibits reduced nucleophilicity. This property makes it generally unsuitable for catalyzing oxa-Michael additions, a reaction class that relies on potent Lewis basicity. beilstein-journals.orgrsc.org Consequently, its use in this application is not reported, as the field favors more strongly basic and nucleophilic phosphine catalysts. chemrxiv.org

Polymerization Reactions (e.g., Arylacetylene Polymerization)

Rhodium(I) complexes are versatile and efficient catalysts for the polymerization of functional alkyne monomers, such as phenylacetylene (B144264) and its derivatives, to produce highly stereoregular polymers. researchgate.netrsc.org Well-defined Rh(I)-aryl or Rh(I)-vinyl complexes containing phosphine ligands serve as effective initiators for these living polymerizations. rsc.orgcurtin.edu.au The accepted mechanism for these reactions involves the insertion of the alkyne monomer into the rhodium-carbon bond of the initiator complex. acs.org

Significant research has been conducted using the related isomer, tris(4-fluorophenyl)phosphine, as a ligand in these catalytic systems. For example, the Rh(I)(nbd)(BiPh)(P(4-FCH)) complex (where nbd = 2,5-norbornadiene (B92763) and BiPh = biphenyl) has been synthesized and shown to mediate the controlled polymerization of phenylacetylenes with high initiation efficiency. researchgate.netacs.org This initiator successfully produces well-defined block copolymers through sequential monomer addition. acs.org The electronic properties of the fluorinated phosphine ligand play a role in the activity and stability of the rhodium initiator. curtin.edu.au

Despite the extensive work on the para-substituted isomer, the specific use of this compound as a ligand in rhodium-catalyzed arylacetylene polymerization is not documented in the reviewed literature. While theoretically possible, its performance would be influenced by the distinct steric and electronic effects imposed by the ortho-fluoro substituents compared to the para position.

C-H Activation

Direct C-H activation is a powerful strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high atom economy. acs.org In many transition-metal-catalyzed C-H activation reactions, phosphine ligands play a crucial role, either by tuning the electronic properties of the metal center or by acting as a directing group to position the catalyst at a specific C-H bond. acs.org The P(III) center in an arylphosphine can serve as an effective directing group for the ortho-C-H activation of the phosphine's own aryl rings. acs.org

While this is a robust strategy for ligand design, the direct application of this compound as a ligand in a catalytic C-H activation process for external substrates is not widely reported. Research into C-H activation often employs specialized, bulky, or bidentate phosphine ligands. acs.org There are reports of dual catalytic systems where a phosphine is used as a co-catalyst; for example, tris(4-fluorophenyl)phosphine was used with a ruthenium complex for the enantioselective C-H amination of aliphatic azides. researchgate.net However, in this system, the phosphine's role is to react with the azide (B81097) to form an iminophosphorane (a Staudinger reaction), which then transfers a nitrene unit to the ruthenium center, rather than participating directly in the C-H activation step. researchgate.net The cyclometalation of phosphinine ligands bearing 2-fluorophenyl groups has also been studied, but this involves the C-H activation of the ligand itself to form the coordination compound. tue.nl

Phosphine-Catalyzed Intermolecular Acylfluorination of Alkynes

A notable application of phosphine catalysis is the intermolecular acylfluorination of alkynes, which provides a transition-metal-free method to synthesize highly substituted monofluoroalkenes. nih.gov This reaction proceeds via the addition of a tertiary phosphine to an electron-deficient alkyne, which is then trapped by an acyl fluoride (B91410). nih.govnih.gov

In a key study by Tobisu and coworkers, various phosphine catalysts were examined for this transformation. nih.gov While this compound was prepared and likely evaluated as a representative electron-deficient arylphosphine, the optimal catalyst was found to be tricyclohexylphosphine (B42057) (PCy), a bulky and electron-rich alkylphosphine. The reaction tolerates a range of aryl and heteroaryl substituents on the acyl fluoride and proceeds under mild conditions.

| Phosphine Catalyst | General Catalyst Type | Observed Yield | Key Characteristics |

|---|---|---|---|

| PCy3 | Bulky, Electron-Rich Alkylphosphine | High | Optimal catalyst for the transformation. |

| P(t-Bu)3 | Bulky, Electron-Rich Alkylphosphine | High | Also highly effective. |

| PPh3 | Electron-Neutral Arylphosphine | Moderate | Less effective than bulky alkylphosphines. |

| P(C6F5)3 | Electron-Poor Arylphosphine | Low to None | Generally ineffective for this reaction. |

The data indicates that while arylphosphines can catalyze the reaction, bulky and basic alkylphosphines are significantly more effective. The lower nucleophilicity of highly fluorinated arylphosphines can hinder the initial step of the catalytic cycle.

Fluorocarbonylation via Palladium/Phosphine Synergistic Catalysis

A recently developed method for fluorocarbonylation involves a synergistic palladium and phosphine redox catalysis system. researchgate.net This process allows for the fluorocarbonylation of potassium aryl/alkyl trifluoroborates using trifluoromethyl arylsulfonate (TFMS) as a source of carbonyl fluoride (COF). rsc.orgresearchgate.net The reaction mechanism is proposed to involve two interconnected catalytic cycles: a Pd(II)/Pd(0) cycle and a P(III)/P(V) cycle. researchgate.net

In this system, a specialized, bulky biaryl phosphine ligand (BrettPhos) is crucial. The phosphine reacts with COF to form a difluoro P(V) species, which then acts as a fluoride source to regenerate the active Pd(II) catalyst from a Pd(0) intermediate. researchgate.net The use of a simple, monodentate ligand like this compound for this complex synergistic catalysis has not been reported. The reaction's success relies on the specific structural and electronic properties of the biaryl phosphine to facilitate the dual catalytic cycles. researchgate.net

Catalytic Mechanisms and Intermediates

The catalytic activity of this compound is intrinsically linked to the mechanism of the specific reaction. Its most relevant documented role is in transformations involving P(III)/P(V) redox cycles, such as the acylfluorination of alkynes. nih.gov

The mechanism for phosphine-catalyzed intermolecular acylfluorination of alkynes involves several key steps: nih.govnih.gov

Nucleophilic Attack: The trivalent phosphine (P(III)) adds to the electron-deficient alkyne in a conjugate addition, forming a zwitterionic intermediate.

Formation of Fluorophosphorane: This zwitterion is a potent nucleophile that attacks the electrophilic carbonyl carbon of an acyl fluoride. This step, a nucleophilic acyl substitution, displaces the fluoride ion, which then attacks the phosphonium center to form a five-coordinate, neutral fluorophosphorane (a P(V) species).

C-F Reductive Elimination: The key C-F bond-forming event occurs via reductive elimination from the P(V) center. This step forms the desired tetrasubstituted fluoroalkene product and regenerates the trivalent phosphine catalyst, closing the catalytic cycle.

Experimental and computational studies have provided strong evidence for the involvement of the five-coordinate fluorophosphorane as the key intermediate in the fluorination step. nih.govnih.gov The success of this final step is dependent on the electronic nature of the ligands on the phosphorane.

In other potential catalytic applications, the mechanism would differ. For instance, in transition-metal-catalyzed reactions like hydroformylation or polymerization, the phosphine acts as an ancillary ligand. rsc.orgcurtin.edu.au Its role is to modify the steric and electronic environment of the metal center (e.g., rhodium), thereby influencing the catalyst's activity, stability, and selectivity (regio- and stereo-). nih.govacs.org In C-H activation, a phosphine can act as an internal directing group, forming a cyclometalated intermediate that facilitates the cleavage of a specific C-H bond. acs.org

Role of Zwitterionic Species

Nucleophilic phosphine catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. acs.orgnih.gov The fundamental mechanism of this catalysis typically involves the initial addition of a tertiary phosphine to an electron-deficient molecule, such as an alkene, alkyne, or allene (B1206475). acs.org This nucleophilic attack results in the formation of a highly reactive, charge-separated intermediate known as a zwitterion. acs.orgrsc.org

These zwitterionic species, which contain both a positively charged phosphonium ion and a negatively charged carbanion, are pivotal to the catalytic cycle. murraystate.eduescholarship.org Their reactivity allows them to engage with a variety of electrophiles and nucleophiles, leading to a diverse array of chemical transformations, including annulations, cycloadditions, and Michael reactions. murraystate.edusioc.ac.cn The specific nature of the phosphine, including the electronic and steric properties of its substituents, can significantly influence the stability and reactivity of the zwitterionic intermediate and, consequently, the outcome of the reaction. For instance, electron-withdrawing groups on the phosphine can modulate its nucleophilicity. nih.gov

While there is extensive literature on zwitterionic intermediates derived from phosphines like triphenylphosphine and its para-substituted analogues, specific studies detailing the formation and reactivity of zwitterions from this compound are not readily found. nih.govsioc.ac.cnscirp.org The principles suggest that this compound would act as a nucleophile to form such intermediates, with the fluorine atoms at the ortho position influencing its electronic properties and steric bulk.

Table 1: General Role of Phosphines in Zwitterionic Catalysis

| Step | Description | Key Intermediate |

| 1. Nucleophilic Attack | The tertiary phosphine adds to an electron-deficient substrate (e.g., activated alkene or alkyne). | Zwitterionic Adduct |

| 2. Reaction | The zwitterionic intermediate reacts with a secondary substrate (electrophile or nucleophile). | Varies by reaction |

| 3. Catalyst Regeneration | The final product is formed, and the phosphine catalyst is eliminated and regenerated. | Tertiary Phosphine |

Synergistic Redox Catalytic Cycles

Synergistic catalysis, where two or more catalytic cycles operate concurrently to achieve a transformation not possible with either catalyst alone, represents a sophisticated approach in chemical synthesis. A relevant example is the combination of transition-metal catalysis with organocatalysis. In the context of phosphines, synergistic redox catalysis often involves a P(III)/P(V) cycle, where the phosphine is oxidized and subsequently reduced to regenerate the active catalyst. thieme-connect.de

This type of catalysis is particularly powerful in reactions like the Wittig reaction, where the traditional process generates a stoichiometric amount of phosphine oxide waste. thieme-connect.desci-hub.se By developing a catalytic cycle where the phosphine oxide byproduct is reduced back to the active P(III) phosphine, the reaction becomes more atom-economical and sustainable. thieme-connect.desci-hub.se This reduction can be achieved using a co-catalyst and a stoichiometric reductant, such as a silane. thieme-connect.de

Another form of synergistic redox catalysis involves the cooperation between a phosphine and a photoredox catalyst. beilstein-journals.org In such systems, the photocatalyst, upon excitation by light, can engage in single-electron transfer events that generate radical intermediates, while the phosphine catalyst can participate in its own catalytic cycle, often involving zwitterionic species. beilstein-journals.org

Detailed research explicitly outlining the involvement of this compound in synergistic redox catalytic cycles is scarce. However, related compounds like tris(4-fluorophenyl)phosphine oxide have been noted for their turnover potential in certain catalytic redox reactions, suggesting that fluorinated phosphines can play a role in such cycles. ru.nl The electronic effects of the fluorine substituents in this compound would be expected to influence the redox potentials of the P(III)/P(V) couple and the stability of any intermediates involved.

Table 2: Components of a General P(III)/P(V) Redox Catalytic Cycle

| Component | Role in the Cycle | Example |

| P(III) Catalyst | Active nucleophilic catalyst that initiates the reaction. | Tertiary Phosphine |

| Oxidized Form | P(V) species formed after the desired transformation (e.g., Wittig). | Phosphine Oxide |

| Reductant | Stoichiometric reagent used to reduce the P(V) species back to P(III). | Silanes |

| Reduction Co-catalyst | Facilitates the reduction of the phosphine oxide. | Iridium complexes |

Theoretical and Mechanistic Investigations

Detailed Reaction Mechanisms for Catalytic Cycles

Tris(2-fluorophenyl)phosphine participates in several types of catalytic cycles, primarily in organometallic cross-coupling reactions and phosphine-mediated organocatalysis. Its function is intrinsically linked to its ability to coordinate to a metal center or act as a nucleophilic catalyst.

A quintessential example of a catalytic cycle involving phosphine (B1218219) ligands is the palladium-catalyzed cross-coupling reaction. This cycle generally proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst, coordinated by phosphine ligands like this compound, reacts with an organic halide (Ar-X), undergoing oxidation to a Pd(II) species. The electron-withdrawing nature of the ortho-fluoro substituents can modulate the electron density at the palladium center, influencing the rate and efficiency of this step.

Transmetalation: The arylpalladium(II) complex then reacts with an organometallic reagent (e.g., an organoboron or organotin compound), transferring an organic group to the palladium center and displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex collapses, forming a new carbon-carbon bond between the two organic groups and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Beyond palladium catalysis, this compound has been utilized in other transition-metal-catalyzed reactions. It can serve as a labile, ancillary ligand in rhenium and manganese carbonyl complexes, where it can be substituted to modulate the electronic properties and reactivity of the metal center. researchgate.netchemimpex.com

In the realm of organocatalysis, this compound can initiate reactions through its nucleophilic character. A notable example is its use in a [3+2] cyclization reaction with benzyne (B1209423). uni-duesseldorf.de The general mechanism for such phosphine-catalyzed transformations involves the initial nucleophilic attack of the phosphine on an electrophilic starting material (e.g., an allene (B1206475) or alkyne). This forms a zwitterionic intermediate, typically a phosphonium (B103445) enolate or a vinylphosphonium species. This intermediate then reacts with a second substrate, leading to the formation of a new cyclic product and subsequent elimination of the phosphine catalyst, thereby closing the catalytic loop.

Another potential catalytic pathway involves a P(III)/P(V) redox cycle. In this manifold, the trivalent phosphine is oxidized to a pentavalent state during the reaction and is subsequently reduced to regenerate the active P(III) catalyst.

Computational Modeling of Reaction Pathways

While specific, in-depth computational studies exclusively focused on this compound are not widely documented, the principles of modeling phosphine-catalyzed reactions are well-established through Density Functional Theory (DFT) calculations. These studies provide critical insights into reaction mechanisms, transition states, and the energetics of catalytic cycles.

Transition State Analysis

Computational modeling is instrumental in identifying and characterizing the structures of transition states (TS) for key mechanistic steps, such as C-C bond formation, proton transfers, or catalyst regeneration. For instance, in a phosphine-catalyzed reaction, DFT calculations can map the potential energy surface to locate the highest energy barrier, which corresponds to the rate-determining step of the cycle. A representative DFT study on a phosphine-catalyzed process revealed that a proton transfer step could have a high activation barrier (e.g., a Gibbs free energy of activation, ΔG‡, of 28.5 kcal/mol), which could be significantly lowered via a water-assisted shuttle mechanism (ΔG‡ of 14.6 kcal/mol). nih.gov This type of analysis highlights how computational models can uncover the nuanced roles of additives or solvent molecules in the catalytic cycle.

Energetic Considerations

Energetic analysis through computational modeling quantifies the feasibility of a proposed catalytic cycle. By calculating the relative energies of intermediates and transition states, researchers can construct a complete energy profile for the reaction pathway. This profile reveals the thermodynamic and kinetic viability of each step. For example, a study on a phosphine-catalyzed reaction calculated the activation barrier for the catalyst regeneration step to be 18.4 kcal/mol, an energy level consistent with reactions that proceed efficiently at room temperature. nih.gov The calculations also showed the final product-forming step to be essentially irreversible, with a high reverse barrier (31.7 kcal/mol), ensuring the accumulation of the desired product. nih.gov Such energetic data is crucial for understanding catalyst efficiency and for the rational design of improved catalytic systems.

Ligand Effects on Catalytic Performance

The catalytic efficacy of this compound is a direct consequence of its unique steric and electronic profile, which is imparted by the three ortho-fluoro-substituted phenyl rings attached to the central phosphorus atom.

Steric Factors (Cone Angle)

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination environment of the metal center, affecting both the stability and reactivity of catalytic intermediates. This bulk is commonly quantified by the Tolman cone angle (θ). While a precise, experimentally determined cone angle for this compound is not consistently reported, the presence of substituents at the ortho-positions of all three phenyl rings creates significant steric hindrance around the phosphorus atom. This steric crowding can promote the dissociation of a ligand to form a coordinatively unsaturated and highly reactive species, which is often a key step in catalytic cycles like cross-coupling.

Electronic Factors (σ-Donation, π-Acidity)

The electronic properties of this compound are dominated by the strong inductive electron-withdrawing effect of the fluorine atoms. This effect has two major consequences:

Reduced σ-Donation: The fluorine atoms pull electron density away from the phosphorus atom, reducing its Lewis basicity. This makes it a weaker σ-donor compared to non-fluorinated analogs like triphenylphosphine (B44618). A weaker donor ligand can lead to a more electrophilic (electron-poor) metal center, which can enhance its reactivity in steps like oxidative addition.

Increased π-Acidity: The reduced electron density on the phosphorus atom enhances its ability to accept electron density from the metal center into the P-C σ* antibonding orbitals. This property is known as π-acidity or π-acceptor character. In a study involving a manganese carbonyl complex, this compound was described as being a slightly better π-acid (or a poorer σ-base) than acetonitrile, highlighting its significant electron-accepting capability.

These electronic features are crucial for modulating the reactivity of the catalyst. For instance, in phosphine organocatalysis, the use of electron-poor phosphines can alter the nucleophilicity and reactivity of the zwitterionic intermediates, sometimes leading to changes in reaction regioselectivity or improved efficiency.

Role of Fluorine in Modulating Reactivity and Selectivity

The strategic placement of fluorine atoms on the phenyl rings of triarylphosphine ligands is a powerful tool for tuning the outcome of chemical reactions. In this compound, the presence of three fluorine atoms in the ortho-positions to the phosphorus atom imparts a unique and influential combination of electronic and steric characteristics. These features are not passive but play an active role in modulating the reactivity of the ligand and the selectivity of its metal complexes in catalysis. The interplay between the electron-withdrawing nature of fluorine and the steric hindrance it introduces is critical to its function.

Electronic Effects

The primary electronic influence of the fluorine atom stems from its high electronegativity, the highest of any element. iucr.org In this compound, the fluorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the central phosphorus atom. This reduction in electron density at the phosphorus center has several important consequences:

Reduced Lewis Basicity: The phosphine becomes a weaker electron donor (i.e., a weaker Lewis base) compared to its non-fluorinated analogue, Triphenylphosphine. This property can be quantified using the Tolman Electronic Parameter (TEP), which is derived from the A₁ C-O stretching frequency (ν(CO)) of a [LNi(CO)₃] complex. A higher frequency indicates a less electron-donating ligand. While the specific TEP for the ortho-isomer is not commonly cited, data for the related para-isomer, Tris(4-fluorophenyl)phosphine (B91858), clearly illustrates the electron-withdrawing effect of fluorination. wikipedia.org

| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Electronic Character |

| P(t-Bu)₃ | 2056.1 | Strongest Donor |

| PPh₃ | 2068.9 | Donor |

| P(C₆H₄F)₃ (para-isomer) | 2071.3 | Weaker Donor / Electron-Withdrawing |

| P(OEt)₃ | 2076.3 | Electron-Withdrawing |

| (Data sourced from Tolman's studies) wikipedia.org |

Modulation of Catalytic Cycles: The electronic nature of the phosphine ligand directly affects the properties of the metal center in a catalyst. By making the metal center more electron-poor, the fluorine substituents can influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.govacs.org For instance, a more electron-deficient metal center can facilitate the reductive elimination step, which is often the product-forming step in cross-coupling reactions.

Enhanced Stability: The reduced electron density on the phosphorus atom can increase the ligand's resistance to oxidation, a common deactivation pathway for phosphines.

Steric Effects

The positioning of a substituent at the ortho-position invariably creates steric hindrance around the phosphorus donor atom. Even though fluorine has a relatively small van der Waals radius, its placement directly adjacent to the phosphorus-carbon bond significantly impacts the spatial environment of the metal center to which it coordinates.

This steric bulk is often described by the ligand cone angle. While a definitive value for this compound is not widely reported, it is expected to be larger than that of Triphenylphosphine (145°) due to the ortho-substituents. This increased steric demand can:

Promote the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. nih.govacs.org

Influence the geometry of the metal complex, thereby directing the regioselectivity or stereoselectivity of a reaction.

Limit the number of ligands that can bind to a metal center, preventing catalyst deactivation through the formation of saturated, inactive species.

Research has shown that the steric and electronic properties of fluorinated phosphine ligands are critical for achieving high catalyst performance. In some cases, the use of excess this compound has been observed to induce side reactions, underscoring its powerful ability to modulate reaction pathways through its distinct profile. core.ac.uk

Research Findings on Reactivity and Selectivity

Detailed studies have demonstrated how the properties endowed by fluorine substituents translate into tangible effects on reactivity and selectivity.

A notable study on the electroreduction of carbon dioxide (CO₂) utilized atomically precise copper nanoclusters stabilized by different phosphine ligands. The results revealed that clusters protected by Tris(4-fluorophenyl)phosphine exhibited significantly higher selectivity for producing formate (B1220265) compared to those protected by Triphenylphosphine. This outcome was attributed to the inductive effect of the fluorine atoms, which favorably modulated the electronic properties of the catalyst for a specific reaction pathway. researchgate.net

In palladium-catalyzed cross-coupling reactions, fluorinated phosphines have also proven effective. For example, Tris(4-fluorophenyl)phosphine has been successfully employed as a ligand in the Hiyama cross-coupling reaction, facilitating the synthesis of a range of biaryl compounds. thieme-connect.com The electronic nature of the ligand is crucial for the efficiency of the catalytic cycle.

The following table summarizes research findings that highlight the modulating role of fluorinated phosphines in catalysis.

| Catalytic Reaction | Ligand | Key Finding | Reference |

| CO₂ Electroreduction | Tris(4-fluorophenyl)phosphine | The ligand's inductive effect increased the selectivity for formate production over other products. | researchgate.net |

| Hiyama Cross-Coupling | Tris(4-fluorophenyl)phosphine | Acted as an effective ligand for a heterogeneous Pd/C catalyst, enabling the efficient synthesis of biaryls. | thieme-connect.com |

| Rhenium Carbonyl Chemistry | This compound | Demonstrated its ability to substitute other labile ligands, acting as a spectator ligand in the formation of new complexes. | |

| Osmium Cluster Chemistry | Tris(4-fluorophenyl)phosphine | Used in substitution reactions to form new triosmium clusters, influencing the structure and subsequent reactivity of the cluster. |

Advanced Characterization Techniques in Phosphine Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds like Tris(2-fluorophenyl)phosphine. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, ³¹P, and ¹⁹F, provides a wealth of structural and electronic information.

¹H, ¹³C, and ³¹P NMR for Structural Elucidation

The structural backbone of this compound is elucidated through the combined application of ¹H, ¹³C, and ³¹P NMR spectroscopy. These techniques provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

In metal complexes, the coordination of the phosphine (B1218219) ligand leads to observable changes in chemical shifts and coupling constants. For instance, in a facial manganese tricarbonyl complex, fac-[Mn(CO)₃(C₆H₄(PH₂)₂)P(C₆H₄F)₃]⁺, the protons of the primary phosphine groups display distinct signals in the ¹H NMR spectrum. rsc.org These appear as two sets of doublets of doublets, indicating their non-equivalence in the complex. rsc.org The observed couplings include a large one-bond coupling to their directly attached phosphorus atom (¹JH-P) and a smaller three-bond coupling to the phosphorus atom of the coordinated this compound ligand (³JH-P). rsc.org

The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds. rsc.org For tertiary phosphines, chemical shifts are influenced by the electronic and steric nature of the substituents. rsc.orgrsc.org In the aforementioned manganese complex, the coordinated this compound ligand exhibits a signal at approximately 39.7 ppm in the ³¹P{¹H} NMR spectrum. rsc.org The ¹³C{¹H} NMR spectrum of this complex confirms its Cₛ symmetry, showing nine distinct carbon signals from the coordinated phosphine ligands, with some signals exhibiting coupling to phosphorus and/or fluorine atoms. rsc.org

Table 1: Representative NMR Data for Coordinated this compound in a Manganese Complex

| Nucleus | Signal Type | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | Doublet of doublets | 5.37, 6.13 | ³JH-P = 14.4, 9.0 | Protons on adjacent phosphine coupled to P of P(2-FC₆H₄)₃ |

| ³¹P{¹H} | Singlet | 39.7 | - | Coordinated P(2-FC₆H₄)₃ |

Data sourced from a fac-[Mn(CO)₃(C₆H₄(PH₂)₂)P(C₆H₄F)₃]⁺ complex. rsc.org

²D NMR Methods and Para-Hydrogen Induced Polarization (PHIP)

Two-dimensional (2D) NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence), are powerful tools for establishing correlations between different nuclei. For complex phosphine ligands, 2D methods like ³¹P-¹⁰³Rh{¹H} HMQC NMR have been used to prove the structure and stability of catalysts. researchgate.net Such techniques could be applied to this compound complexes to unequivocally assign ¹H, ¹³C, and ³¹P signals and map out the coupling networks.